molecular formula C46H7318FN10O23 B606775 Unii-UE830U0cwl CAS No. 1193087-67-0

Unii-UE830U0cwl

Cat. No.: B606775
CAS No.: 1193087-67-0
M. Wt: 1152.13
InChI Key: SZXPYKHOFVWUDG-XXVAWOGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-UE830U0cwl is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) through its Substance Registration System (SRS). The UNII system provides a non-proprietary, unambiguous identifier for substances based on their molecular structure or composition.

Properties

CAS No.

1193087-67-0

Molecular Formula

C46H7318FN10O23

Molecular Weight

1152.13

IUPAC Name

(18S,21S,24S,27S,30S)-27-(2-carboxyethyl)-21-(carboxymethyl)-30-((2S,3R,4R,5R,6S)-6-((2-(4-(3-(fluoro-18F)propyl)-1H-1,2,3-triazol-1-yl)acetamido)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxamido)-24-isopropyl-18-methyl-17,20,23,26,29-pentaoxo-4,7,10,13-tetraoxa-16,19,22,25,28-pentaazadotriacontanedioic acid

InChI

InChI=1S/C46H73FN10O23/c1-24(2)36(45(74)52-28(19-34(63)64)43(72)50-25(3)41(70)48-10-12-77-14-16-79-18-17-78-15-13-76-11-8-33(61)62)54-42(71)27(6-7-32(59)60)51-44(73)29(20-35(65)66)53-46(75)40-39(69)38(68)37(67)30(80-40)21-49-31(58)23-57-22-26(55-56-57)5-4-9-47/h22,24-25,27-30,36-40,67-69H,4-21,23H2,1-3H3,(H,48,70)(H,49,58)(H,50,72)(H,51,73)(H,52,74)(H,53,75)(H,54,71)(H,59,60)(H,61,62)(H,63,64)(H,65,66)/t25-,27-,28-,29-,30-,36-,37-,38+,39+,40-/m0/s1/i47-1

InChI Key

SZXPYKHOFVWUDG-XXVAWOGHSA-N

SMILES

CC([C@@H](C(N[C@H](C(N[C@H](C(NCCOCCOCCOCCOCCC(O)=O)=O)C)=O)CC(O)=O)=O)NC([C@@H](NC([C@@H](NC([C@H]1O[C@H]([C@@H]([C@H]([C@H]1O)O)O)CNC(Cn2nnc(CCC[18F])c2)=O)=O)CC(O)=O)=O)CCC(O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-18 F-18;  CP 18 F-18;  CP18 F-18;  (18F)-CP18; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-UE830U0cwl, this section compares its hypothetical properties (inferred from structural analogs) with documented compounds, emphasizing molecular characteristics, synthesis routes, and purity standards.

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (Hypothetical) CAS 63010-71-9 CAS 12345-67-8 (Analogous Fluorinated Compound)
Molecular Formula C₉H₆FNO (inferred) C₉H₆FNO C₁₀H₈F₂O₂
Molecular Weight ~163.15 g/mol 163.15 g/mol 210.17 g/mol
Synthesis Method Tf₂O-mediated oxidation Tf₂O in DCM with Et₃N (0–20°C) Pd-catalyzed cross-coupling
Boiling Point N/A Not reported 245°C
Hydrogen Bond Acceptors 3 3 4
Purity Standards ≥99% (hypothetical) ≥98% (batch analysis required) ≥95% (with impurity limits)
Key Applications Pharmaceutical intermediates Antiviral agents Polymer additives

Key Findings

Structural Similarities: this compound and CAS 63010-71-9 share identical molecular formulas (C₉H₆FNO), suggesting structural homology. Both likely feature a fluorinated quinoline backbone, a common scaffold in antiviral and antimicrobial agents . Differences in substituent positions or functional groups (e.g., hydroxyl vs. methyl groups) could explain divergent applications.

Synthesis Routes: CAS 63010-71-9 is synthesized via triflic anhydride (Tf₂O)-mediated oxidation of 8-fluoroquinolin-4-ol in dichloromethane (DCM) with triethylamine (Et₃N) at 0–20°C . Similar methods may apply to this compound, though alternative pathways (e.g., nucleophilic fluorination) could enhance yield or purity.

Purity and Impurity Profiles :

  • Regulatory guidelines mandate ≥5 batch analyses for impurity quantification (e.g., synthesis byproducts, isomers). For CAS 63010-71-9, impurities ≥1 g/kg must be reported, with enantiomer ratios specified if applicable . This compound would require analogous characterization via NMR, MS, and elemental analysis .

Pharmacological and Industrial Relevance: Fluorinated compounds like CAS 63010-71-9 exhibit enhanced bioavailability and metabolic stability, making them valuable in drug discovery. In contrast, non-pharmaceutical analogs (e.g., CAS 12345-67-8) are utilized in materials science for flame retardancy or polymer stabilization .

Critical Considerations

  • Structural Ambiguity : Without explicit structural data for this compound, comparisons rely on analogous compounds. Full spectral characterization (e.g., ¹H/¹³C NMR, IR) is essential to confirm identity and purity .
  • Synthetic Scalability : Methods optimized for CAS 63010-71-9 (e.g., low-temperature Tf₂O reactions) may face challenges in large-scale production due to reagent costs or safety concerns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-UE830U0cwl
Reactant of Route 2
Unii-UE830U0cwl

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